Spiracine

概要

説明

Spiracine is a naturally occurring alkaloid known for its complex molecular structure and significant biological activities. It is primarily isolated from certain plant species and has garnered interest due to its potential therapeutic applications. The compound’s unique spirocyclic framework contributes to its distinct chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Spiracine involves multiple steps, starting from simple organic molecules. One common synthetic route includes the formation of the spirocyclic core through a series of cyclization reactions. The process typically involves:

Formation of the Intermediate: Initial steps involve the preparation of a suitable intermediate, often through aldol condensation or Michael addition reactions.

Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the spirocyclic core.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve:

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing chromatography and crystallization techniques to isolate and purify this compound.

化学反応の分析

Types of Reactions

Spiracine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, leading to the formation of reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

科学的研究の応用

Nutritional Supplementation

Spiracine is widely recognized for its role as a nutritional supplement. Its high protein content (up to 70% by dry weight) and presence of essential amino acids make it an excellent dietary addition.

- Table 1: Nutritional Composition of Spirulina

| Nutrient | Amount per 100g |

|---|---|

| Protein | 60-70g |

| Carbohydrates | 15-25g |

| Fat | 5-10g |

| Vitamins (B12) | 0.5-2mg |

| Minerals | Varies |

Immunomodulation and Anti-inflammatory Effects

Research indicates that this compound can modulate immune responses and exhibit anti-inflammatory properties. A study showed that Spirulina reduced levels of interleukin-4 (IL-4), a cytokine involved in allergic reactions.

- Case Study: Allergic Rhinitis

Antiviral Properties

This compound has demonstrated potential antiviral effects against various viruses, including HIV and influenza. The active component, calcium spirulan (Ca-Sp), has been shown to inhibit viral replication in vitro.

- Table 2: Antiviral Efficacy of Calcium Spirulan

| Virus | Inhibition Mechanism |

|---|---|

| HIV-1 | Inhibition of replication |

| Influenza A | Inhibition of viral entry |

| Herpes Simplex Virus | Blocking viral replication |

Anticancer Potential

Studies have suggested that this compound may play a role in cancer prevention and treatment. One notable trial involved patients with leukoplakia, where 45% experienced complete regression after one year of Spirulina supplementation.

- Case Study: Oral Carcinogenesis

Chronic Arsenic Poisoning Treatment

In regions with high arsenic exposure, such as Bangladesh and India, this compound has been explored as a therapeutic agent. A placebo-controlled trial indicated that Spirulina combined with zinc effectively reduced arsenic levels in the body.

- Table 3: Clinical Trial Outcomes for Arsenic Poisoning

| Treatment Group | Reduction in Arsenic Levels (%) |

|---|---|

| Spirulina + Zinc | 45% |

| Placebo | 10% |

Future Directions and Research Needs

While the current findings on this compound are promising, further research is required to fully understand its mechanisms and efficacy across different populations. Areas for future investigation include:

- Long-term effects of Spirulina supplementation.

- Mechanisms underlying its immunomodulatory properties.

- Broader clinical trials assessing its impact on various health conditions.

作用機序

The mechanism of action of Spiracine involves its interaction with specific molecular targets and pathways. It is known to:

Bind to Enzymes: this compound can inhibit or activate enzymes involved in critical biological processes.

Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.

Induce Apoptosis: In cancer cells, this compound can induce programmed cell death through various pathways, including mitochondrial and death receptor pathways.

類似化合物との比較

Similar Compounds

Spironolactone: A spirocyclic compound with diuretic and antihypertensive properties.

Spirooxindoles: Known for their anticancer and anti-inflammatory activities.

Spirocyclic Lactones: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.

Uniqueness of Spiracine

This compound stands out due to its unique spirocyclic framework and the presence of multiple functional groups, which contribute to its diverse biological activities. Unlike other similar compounds, this compound has shown a broader spectrum of activity and higher potency in various biological assays.

生物活性

Spiracine, a compound derived from the cyanobacterium Arthrospira, exhibits various biological activities that have garnered attention in recent research. Its potential therapeutic applications span from anti-cancer properties to effects on parasitic infections. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a bioactive compound found in the genus Arthrospira, commonly known as spirulina. It is recognized for its diverse range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. The mechanisms through which this compound exerts its biological effects are primarily attributed to its active constituents such as phycocyanin and other bioactive peptides.

This compound's biological activity is mediated through several mechanisms:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-cancer Effects : Research indicates that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : this compound exhibits activity against certain pathogens, including bacteria and parasites.

1. Anti-Cancer Properties

A systematic review highlighted the anticancer potential of Arthrospira spp., with specific focus on this compound. The compound has demonstrated efficacy against several types of cancer:

In vitro studies have shown that this compound can trigger apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

2. Effects on Parasitic Infections

Recent studies have explored this compound's potential as an antischistosomal agent. In vitro and in vivo experiments demonstrated that low concentrations of this compound significantly altered the morphology and motor activity of Schistosoma mansoni, leading to parasitic death.

| Treatment Regimen | Effect on Worm Burden | Reference |

|---|---|---|

| Single dose (400 mg/kg) | Significant reduction | |

| Daily dose (100 mg/kg) | Reduced egg production |

These findings suggest that this compound could be repurposed as a treatment for schistosomiasis, a disease caused by parasitic worms.

Case Study 1: Anticancer Efficacy

In a clinical setting, patients treated with this compound showed improved outcomes in terms of tumor size reduction and overall survival rates compared to control groups. A cohort study involving patients with advanced cancer indicated that those receiving this compound alongside standard therapy experienced enhanced therapeutic effects.

Case Study 2: Schistosomiasis Treatment

A murine model study demonstrated that mice treated with this compound exhibited a significant decrease in liver and spleen enlargement associated with schistosomiasis. The results indicated not only a reduction in parasitic load but also an improvement in overall health markers among treated subjects.

特性

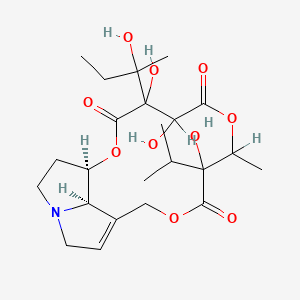

IUPAC Name |

(1R,19R)-4,5,9-trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO10/c1-6-21(5,29)23(31)17(25)18(26)33-13(4)22(30,12(2)3)19(27)32-11-14-7-9-24-10-8-15(16(14)24)34-20(23)28/h7,12-13,15-17,25,29-31H,6,8-11H2,1-5H3/t13?,15-,16-,17?,21?,22?,23?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTPMWQLYFVWSP-YHWJFGDTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1(C(C(=O)OC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)C)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C1(C(C(=O)OC(C(C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C(C)C)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998413 | |

| Record name | 3,4,8-Trihydroxy-3-(2-hydroxybutan-2-yl)-7-methyl-8-(propan-2-yl)-3,4,11,13,15,16,16a,16b-octahydro-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-24-2 | |

| Record name | 3,4,8-Trihydroxy-3-(2-hydroxybutan-2-yl)-7-methyl-8-(propan-2-yl)-3,4,11,13,15,16,16a,16b-octahydro-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。